![molecular formula C12H15NO2 B1299794 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 596790-86-2](/img/structure/B1299794.png)
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 161.25 . It is a brown liquid and is used in various scientific applications .
Molecular Structure Analysis
The IUPAC name for this compound is 4,4-dimethyl-1,2,3,4-tetrahydroquinoline . The InChI code is 1S/C11H15N/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid are not available, tetrahydroquinolines are known to be involved in various chemical reactions. For instance, they can undergo cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles .Physical And Chemical Properties Analysis
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a brown liquid . It has a molecular weight of 161.25 .Scientific Research Applications
Intermediate for Synthesis
The compound is used as an intermediate product for the synthesis of various compounds . It possesses unique biological properties and is promising for the synthesis of various compounds .
Polyfunctional Synthons
1,2,3,4-Tetrahydroquinolinecarboxylic acids, including “4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid”, are widely used as convenient polyfunctional synthons . These are compounds that can undergo several successive reactions leading to complex molecules.
Preparation Method
The compound is prepared most frequently by direct reduction of quinolinecarboxylic acids . This method is commonly used in the synthesis of tetrahydroquinolinecarboxylic acids.
Biological Properties
The compound has unique biological properties , which makes it a promising candidate for various applications in the field of medicinal chemistry.
Alzheimer’s Disease Research
Similar compounds, such as the metal chelator clioquinol, can prevent copper oxidation in β-amyloid fibrils . This property may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
Commercial Availability
The compound is commercially available and can be purchased from various chemical suppliers . This makes it readily accessible for research and industrial applications.
Safety and Hazards
Future Directions
Tetrahydroquinolines, including 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, are an important structural motif of various natural products and therapeutic lead compounds. They have garnered significant attention in recent years due to their potential as precursors for various alkaloids displaying multifarious biological activities . Future research may focus on developing new and environmentally friendly methods for the synthesis of tetrahydroquinoline derivatives .
properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)5-6-13-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,13H,5-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCTXNFOGFCRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363580 | |
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
596790-86-2 | |
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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